-Methylallylmagnesium chloride acts as a nucleophile due to the negative charge density on the carbon atom adjacent to the magnesium. This nucleophilic character allows it to react with various carbonyl compounds (compounds containing a carbon-oxygen double bond, C=O) to form new carbon-carbon bonds. This reaction is the foundation for the synthesis of various complex organic molecules, including:
Scientists have employed 2-Methylallylmagnesium chloride for the synthesis of natural products like (-)-aplysin, a bioactive compound found in some marine sponges [].
The reagent plays a role in the synthesis of pharmaceuticals like acutumine, a potential anti-cancer agent [].
2-Methylallylmagnesium chloride is an organomagnesium compound with the chemical formula C₄H₇ClMg. It is classified as a Grignard reagent, which are widely utilized in organic synthesis due to their nucleophilic properties. This compound features a branched alkyl chain, providing unique reactivity compared to linear Grignard reagents. In its pure form, 2-methylallylmagnesium chloride appears as a colorless or pale yellow liquid and is typically stored in a tetrahydrofuran solution to maintain stability and prevent hydrolysis .
The synthesis of 2-methylallylmagnesium chloride typically involves the reaction of magnesium metal with 2-methylallyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:
This process requires careful control of moisture to prevent the formation of byproducts due to hydrolysis. The resulting solution is usually concentrated to achieve the desired molarity for further applications .
2-Methylallylmagnesium chloride serves various applications in organic synthesis. Its primary use is as a nucleophile in the formation of alcohols from carbonyl compounds. It has also been employed in the synthesis of complex natural products and pharmaceuticals, including:
Several compounds share similarities with 2-methylallylmagnesium chloride, particularly within the class of Grignard reagents. Below is a comparison highlighting its uniqueness:
Compound | Formula | Key Features |
---|---|---|
2-Methylallylmagnesium chloride | C₄H₇ClMg | Branched alkyl chain; versatile nucleophile |
Ethylmagnesium bromide | C₂H₅MgBr | Linear structure; commonly used for nucleophilic additions |
Isobutylmagnesium chloride | C₄H₉ClMg | Branched structure; used similarly but less reactive than 2-methylallyl |
Phenylmagnesium bromide | C₆H₅MgBr | Aromatic ring; used in coupling reactions |
The branched structure of 2-methylallylmagnesium chloride provides distinct reactivity patterns compared to its linear counterparts, making it particularly useful in synthesizing complex organic molecules where steric hindrance plays a role in selectivity during reactions .
The methyl group at the γ-position creates a 1,3-diaxial interaction with approaching electrophiles, increasing the activation energy for nucleophilic attack by 12–15 kJ/mol compared to allylmagnesium chloride [1]. Infrared spectroscopy data shows a 27 cm⁻¹ bathochromic shift in the C-Cl stretching frequency of 3-chloro-2-methylpropene upon Grignard formation, indicating reduced electron density at the reactive α-carbon due to steric inhibition of resonance [1]. This electronic modulation explains the 52–72% selectivity range for Grignard formation across different concentrations (Table 12–13) [1].
Batch reactions at 0.5 mol/L exhibit 64% selectivity with fine magnesium turnings versus 52% with coarse particulates, demonstrating how reagent-surface interactions mitigate steric effects [1]. The Wurtz coupling byproduct increases from 3% to 28% when concentration escalates to 2.0 mol/L, as crowding promotes magnesium-halide exchange pathways [1].
2-Methylallylmagnesium chloride shows 3.8× faster kinetics with allylic bromides than propargylic chlorides in THF at 15°C, attributable to the orbital alignment mismatch between the nucleophile’s sp³-hybridized carbon and propargyl sp-hybridized electrophiles [1]. The methyl group’s +I effect raises the HOMO energy of the Grignard reagent by 0.7 eV compared to phenylmagnesium chloride, enhancing its nucleophilicity toward electron-deficient allylic systems [2] [3].
Competition experiments reveal a 68:32 product ratio when reacting with equimolar cinnamaldehyde and propargyl aldehyde, confirming the kinetic preference for allylic substrates [1]. Transition state calculations show a 0.3 Å longer forming bond length in propargylic adducts, indicating later transition states with higher activation barriers [3].
The Schlenk equilibrium generates 28–42% MgCl₂ and R₂Mg species in THF solutions, as evidenced by ebullioscopic measurements showing 1.8–2.4 association factors [3]. These magnesium dichloride domains act as Lewis acidic sites that pre-coordinate palladium catalysts, reducing the activation energy for transmetalation by 18 kJ/mol [3]. Kinetic isotope experiments (kH/kD = 1.2) suggest rate-determining magnesium-to-palladium transfer rather than oxidative addition [3].
In Suzuki-Miyaura couplings, the reaction rate increases 3-fold when using micro annular gear pumps instead of syringe pumps, attributed to improved mass transfer of the Grignard reagent’s dimeric species [1]. The magnesium chloride byproduct forms a 6-membered transition state during transmetalation, as shown by DFT calculations with a 0.98 Å Mg-Pd distance [3].
Tetrahydrofuran solvent molecules create a trigonal bipyramidal geometry around magnesium, leaving one axial site open for substrate coordination [1]. This coordination vacancy enables simultaneous interaction with aryl halides and transition metals during oxidative addition. In Negishi couplings, the magnesium center stabilizes the η³-allyl palladium complex through d-orbital backdonation, lowering the transition state energy by 24 kJ/mol compared to non-coordinated systems [3].
2-Methylallylmagnesium chloride (chemical formula C₄H₇ClMg, molecular weight 114.86 g/mol, CAS number 5674-01-1) represents a specialized organometallic compound within the broader class of Grignard reagents [1] [2]. This compound exhibits complex structural arrangements and dynamic behavior patterns that are characteristic of allylmagnesium species in solution and solid states [3] [4].
The solution-phase behavior of 2-methylallylmagnesium chloride in ethereal solvents follows the well-established principles governing Grignard reagent aggregation [5] [6]. In diethyl ether and tetrahydrofuran solutions, the compound exists in dynamic equilibrium between multiple aggregation states, consistent with the Schlenk equilibrium that characterizes organometallic magnesium compounds [5].
The aggregation behavior is fundamentally influenced by the coordinating ability of the ether solvent molecules [7] [6]. In tetrahydrofuran, which serves as a stronger Lewis base compared to diethyl ether, the compound predominantly adopts monomeric forms stabilized by solvent coordination [6] [8]. The magnesium center typically coordinates with two ether molecules, resulting in solvated species of the general formula [2-methylallyl-MgCl(solvent)₂] [5].
Solvent | Primary Aggregation State | Coordination Number | Stability Factor |
---|---|---|---|
Tetrahydrofuran | Monomeric | 4-5 | High |
Diethyl Ether | Dimeric/Oligomeric | 4-6 | Moderate |
Mixed Ether Systems | Variable | 4-5 | Intermediate |
In diethyl ether solutions, the weaker coordinating ability of the solvent promotes formation of dimeric and higher oligomeric species through halide bridging interactions [5] [6]. These aggregated forms feature magnesium-chlorine-magnesium bridge structures that enhance the overall stability of the organometallic species in solution [9] [6].
The equilibrium composition in ethereal solutions involves redistribution reactions between the organomagnesium halide, diorganomagnesium species, and magnesium dihalide components [5] [10]. For 2-methylallylmagnesium chloride, this equilibrium can be represented as: 2 [(2-methylallyl)MgCl] ⇌ [(2-methylallyl)₂Mg] + [MgCl₂] [5].
Temperature-dependent nuclear magnetic resonance spectroscopy reveals significant insights into the dynamic behavior of 2-methylallylmagnesium chloride [11] [12]. At ambient temperatures, the compound exhibits characteristic fluxional behavior that manifests as averaged nuclear magnetic resonance signals for the allyl ligand [13] [4].
The proton nuclear magnetic resonance spectrum of 2-methylallylmagnesium chloride at room temperature typically displays a quintet pattern for the central allyl proton and doublet signals for the terminal methylene protons [1] [13]. This spectral pattern indicates rapid exchange processes occurring on the nuclear magnetic resonance timescale, resulting in apparent equivalence of otherwise distinct proton environments [11] [4].
Temperature (°C) | Spectral Characteristics | Exchange Rate | Observations |
---|---|---|---|
25 | Averaged signals | Fast | Quintet/doublet pattern |
0 | Slight broadening | Intermediate | Beginning of decoalescence |
-30 | Moderate broadening | Slow | Partial resolution |
-70 | Minimal change | Very slow | Limited freezing |
Upon cooling to temperatures below 0°C, gradual broadening of the nuclear magnetic resonance signals occurs, indicating a decrease in the rate of dynamic exchange processes [11] [12]. However, complete freezing of the fluxional behavior is rarely achieved even at temperatures as low as -95°C, suggesting that the energy barriers for ligand rearrangement remain relatively low [4] [13].
The temperature coefficient studies demonstrate that the chemical shift values of both the allyl protons and the coordinated ether molecules exhibit systematic variations with temperature [12] [14]. These changes reflect alterations in the electronic environment around the magnesium center as thermal energy affects the aggregation equilibria and coordination geometries [12] [15].
The fluxional behavior observed in 2-methylallylmagnesium chloride arises from rapid interconversion between different allyl-magnesium bonding modes [13] [4]. While the compound predominantly adopts eta-1 (η¹) bonding in the presence of coordinating solvents, dynamic processes allow for transient formation of alternative coordination arrangements [4] [3].
The allyl ligand in 2-methylallylmagnesium chloride can theoretically adopt multiple bonding modes including eta-1 (σ-bonded), eta-2, and eta-3 (π-bonded) arrangements [3] [4]. However, computational studies and experimental evidence indicate that the eta-1 bonding mode represents the thermodynamically favored arrangement when sufficient donor ligands are present [4] [16].
The fluxional processes involve several distinct mechanisms including allyl rotation, metal-carbon bond breaking and reformation, and solvent exchange [13] [11]. The activation energies for these processes are typically in the range of 8-15 kcal/mol, consistent with the observed temperature dependence of the nuclear magnetic resonance spectra [11] [12].
Bonding Mode | Geometry | Stability | Occurrence |
---|---|---|---|
η¹ (sigma) | Linear | Highest | Predominant |
η² (pi-partial) | Bent | Intermediate | Transient |
η³ (pi-full) | Planar | Variable | Rare in solution |
μ²-η¹:η³ | Bridging | High | Heterobimetallic |
The methyl substituent on the allyl ligand introduces additional steric considerations that influence the fluxional behavior [4] [13]. The presence of the methyl group creates asymmetry in the allyl system, leading to preferential adoption of specific conformations that minimize steric interactions with coordinated solvent molecules [13] [3].
X-ray crystallographic investigations of related allylmagnesium chloride compounds provide valuable structural insights applicable to understanding the solid-state configurations of 2-methylallylmagnesium chloride [17] [18]. While specific crystal structure determinations for the 2-methylallyl derivative remain limited, systematic studies of analogous compounds reveal consistent structural motifs [9] [16].
The solid-state structures of allylmagnesium chlorides typically feature dimeric arrangements with bridging chloride ligands [17] [18]. In these configurations, each magnesium center adopts a distorted tetrahedral or trigonal bipyramidal coordination geometry, depending on the number and nature of coordinated ligands [9] [16].
Crystallographic studies of ethylmagnesium bromide dietherate revealed a dimeric structure with double bromide bridges and trans-arranged ethyl groups [17] [5]. This structural motif is expected to be representative of related allylmagnesium halides, including the 2-methylallyl derivative [18] [9].
Structural Parameter | Typical Range | 2-Methylallyl (Expected) | Reference Compounds |
---|---|---|---|
Mg-C bond length (Å) | 2.15-2.25 | 2.18-2.22 | Allylmagnesium species |
Mg-Cl bond length (Å) | 2.35-2.45 | 2.38-2.42 | Chloride-bridged dimers |
Mg-O bond length (Å) | 2.00-2.10 | 2.02-2.08 | Ether coordination |
Cl-Mg-Cl angle (°) | 85-95 | 88-92 | Bridging geometry |
More complex tetrameric arrangements have been observed in certain organometallic magnesium compounds, where multiple magnesium centers are connected through both halide bridges and additional interactions [9] [16]. These extended structures demonstrate the tendency of magnesium organometallics to form coordination polymers in the solid state [16] [19].
The incorporation of coordinated ether molecules in the crystal lattice significantly influences the overall structural arrangement [17] [9]. Tetrahydrofuran coordination typically results in more compact structures compared to diethyl ether coordination, due to the superior donor ability and smaller steric profile of tetrahydrofuran [9] [6].
Recent crystallographic studies of heterobimetallic allylmagnesium compounds have revealed unprecedented coordination modes including mu-2-eta-1:eta-3 and mu-3-eta-1:eta-3:eta-3 arrangements [3] [4]. While these exotic bonding modes are observed primarily in heterobimetallic systems with alkali metal co-cations, they demonstrate the structural flexibility inherent in allylmagnesium coordination chemistry [3] [16].
Flammable;Corrosive